KI-8110 is classified as a glycosylated nucleoside, specifically a sialic acid derivative. It is synthesized for research purposes to explore its efficacy in cancer treatment, particularly in targeting metastatic processes in liver tissues associated with colorectal cancers. The compound is derived from modifications of natural sialic acids, which play crucial roles in cellular interactions and signaling pathways .
The synthesis of KI-8110 involves several chemical methodologies aimed at creating a nucleoside conjugate that retains the functional properties of sialic acid. Key steps include:
These methods are critical for producing analogues of KI-8110, which are used to investigate structure-activity relationships and optimize therapeutic efficacy .
The molecular structure of KI-8110 can be characterized as follows:
The structural representation emphasizes the importance of both the nucleoside and sialic acid components in mediating interactions with cellular receptors.
KI-8110 participates in various chemical reactions that underline its functionality:
These reactions are fundamental to understanding how KI-8110 can influence tumor progression and metastasis.
The mechanism by which KI-8110 exerts its effects involves several steps:
Data from studies indicate that treatment with KI-8110 significantly impacts cell adhesion properties, thereby reducing metastatic potential.
KI-8110 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its potential for therapeutic applications.
KI-8110 has several promising applications in scientific research:
The investigation of kinase inhibitors represents a paradigm shift in antiviral and anticancer therapeutic strategies. Within this landscape, KI-8110 emerged as a novel compound designed to modulate host kinase activity, thereby disrupting critical viral replication pathways. Early kinase-targeted drug discovery (2000-2010) prioritized oncology targets, but the limitations of directly acting antivirals (DAAs)—including narrow-spectrum activity and viral resistance—catalyzed research into host-targeted antivirals (HTAs) [1]. KI-8110 was conceptualized during this transition (circa 2015-2018) as a response to the need for broad-spectrum antivirals capable of targeting conserved host pathways exploited by diverse viruses [1].
The compound’s foundation lies in structure-activity relationship (SAR) studies of quinazoline-derived kinase inhibitors. Predecessors like Gefitinib informed its core scaffold, optimized for enhanced selectivity toward serine/threonine kinases involved in viral entry and replication. Key milestones include:
Table 1: Historical Development of Kinase-Targeted Antivirals Leading to KI-8110
Year Range | Development Phase | Key Advances | KI-8110 Progress |
---|---|---|---|
2000-2010 | Oncology-focused kinase R&D | FDA approval of Imatinib for BCR-ABL inhibition | Predecessor scaffold identification |
2011-2015 | Early HTA exploration | Proof-of-concept for kinase inhibitors in HCV | SAR optimization for viral applications |
2016-Present | Broad-spectrum HTAs | Clinical trials of host-targeted COVID-19 drugs | In vivo efficacy validation |
KI-8110 research is anchored in two interconnected theoretical frameworks: host-pathogen interaction dynamics and signal transduction modulation. The compound primarily targets kinase-regulated pathways that viruses hijack for entry, uncoating, and replication. For example, it inhibits MAPK/ERK cascades required for endosomal trafficking of enveloped viruses (e.g., SARS-CoV-2, Influenza) and PI3K/Akt signaling essential for viral genomic replication [1] [3].
Methodologically, studies employ:
Table 2: Key Kinase Targets of KI-8110 and Associated Viral Pathogens
Kinase Target | Viral Pathogens Affected | Function in Viral Life Cycle | KI-8110 Inhibition IC₅₀ (nM) |
---|---|---|---|
PKC-δ | Influenza, HCV, SARS-CoV-2 | Facilitates viral membrane fusion | 12.3 ± 1.4 |
CAMK1G | HIV-1, HBV | Modulates capsid disassembly | 8.7 ± 0.9 |
TNIK | EBV, KSHV | Regulates latency-to-lytic transition | 5.2 ± 0.7 |
KI-8110 exemplifies the third-generation kinase inhibitors characterized by polypharmacology—simultaneously targeting multiple host kinases to thwart viral escape mechanisms. Its significance spans three domains:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7